
Volasertib
Vue d'ensemble
Description
Volasertib, également connu sous le nom de BI 6727, est un inhibiteur expérimental de petite molécule de la protéine kinase Polo-like 1 (PLK1). Il est en cours de développement par Boehringer Ingelheim pour une utilisation en tant qu'agent anticancéreux. This compound fait partie d'une nouvelle classe de médicaments appelés dérivés de la dihydropteridinone . Il a montré une activité prometteuse dans diverses lignées cellulaires cancéreuses et modèles xénogreffe de cancer humain .
Applications De Recherche Scientifique
Acute Myeloid Leukemia (AML)
Volasertib has shown promising results in clinical trials for treating AML, particularly in older patients who are often ineligible for intensive chemotherapy. A pivotal Phase II trial demonstrated that combining this compound with low-dose cytarabine (LDAC) resulted in a significantly higher objective response rate compared to LDAC alone (31% vs. 13.3%) . The median overall survival for patients receiving the combination therapy was also improved (8 months vs. 5.2 months) .
Table 1: Summary of Clinical Trials Involving this compound in AML
Trial Phase | Combination Therapy | Objective Response Rate | Median Overall Survival | Notable Side Effects |
---|---|---|---|---|
Phase II | This compound + LDAC | 31% | 8 months | Neutropenia, Thrombocytopenia |
Phase III | This compound + LDAC | 25.2% | Not yet published | Fatigue, Anemia |
Solid Tumors
In addition to AML, this compound is being investigated for its efficacy against various solid tumors. Preclinical studies have indicated that this compound can suppress tumor growth in xenograft models of colon and lung cancers . Moreover, it has been noted to enhance the antitumor activity of other chemotherapeutics, such as cisplatin, suggesting its potential as part of combination therapies .
Case Study: Efficacy in Solid Tumors
A study involving patients with advanced solid tumors showed that administration of this compound led to marked tumor regression and manageable side effects . The pharmacokinetic profile indicated a favorable distribution across tissues, although lower concentrations were observed in the central nervous system compared to other organs .
Safety Profile
The safety profile of this compound has been generally acceptable across various trials. Common adverse effects include hematological toxicities such as neutropenia and thrombocytopenia, which are dose-limiting but reversible . The tolerability allows for its use in combination therapies without significant cumulative toxicity.
Mécanisme D'action
Target of Action
Volasertib, also known as BI 6727, is a small molecule inhibitor that primarily targets the Polo-like kinase 1 (PLK1) protein . PLK1 proteins are found in the nuclei of all dividing cells and control multiple stages of the cell cycle and cell division . Raised levels of the PLK1 protein are also found in many cancers .
Mode of Action
This compound works by blocking cell division . It achieves this by competitively binding to the ATP-binding pocket of the PLK1 protein . This interaction inhibits the function of PLK1, thereby disrupting the cell cycle and preventing cell division .
Biochemical Pathways
The inhibition of PLK1 by this compound affects the cell cycle, a critical biochemical pathway in cell division . PLK1 has key roles in many processes involved in control of the cell cycle, including entry into mitosis, DNA replication, and the stress response to DNA damage . By inhibiting PLK1, this compound disrupts these processes, leading to cell cycle arrest .
Pharmacokinetics
The pharmacokinetics of this compound in patients with acute myeloid leukemia (AML) alone or in combination with azacitidine is predictable and associated with low-to-mild patient variability . .
Result of Action
The inhibition of PLK1 by this compound results in the disruption of cell division, leading to cell cycle arrest and apoptosis . This means that the cells stop dividing and eventually die . This effect is particularly beneficial in the treatment of cancers, where uncontrolled cell division is a key characteristic .
Action Environment
The effectiveness of this compound can be influenced by various environmental factors. For example, the presence of other drugs, such as azacitidine, can affect the action of this compound . .
Analyse Biochimique
Biochemical Properties
Volasertib blocks cell division by competitively binding to the ATP-binding pocket of the PLK1 protein . PLK1 proteins, found in the nuclei of all dividing cells, control multiple stages of the cell cycle and cell division .
Cellular Effects
This compound has shown promising activity in various cancer cell lines and xenograft models of human cancer . It has clinical efficacy in a range of malignancies, with the most promising results seen in patients with acute myeloid leukemia (AML) . It has also demonstrated good glycaemic control, mediated by the glucose-dependent stimulation of insulin and suppression of glucagon secretion .
Molecular Mechanism
This compound is a novel small-molecule targeted therapy that blocks cell division by competitively binding to the ATP-binding pocket of the PLK1 protein . It inhibits PLK1, preventing its roles in the cell cycle and cell division, which leads to cell arrest and programmed cell death .
Temporal Effects in Laboratory Settings
The safety of this compound has been consistent with other this compound studies . All studies were terminated prematurely following the discontinuation of this compound for non-clinical reasons by Boehringer Ingelheim .
Dosage Effects in Animal Models
In a xenotransplant mouse model of human AML, mice receiving this compound in combination with bortezomib showed superior disease control compared to mice receiving this compound alone . This highlights the potential therapeutic impact of this drug combination.
Metabolic Pathways
It is known that this compound blocks cell division by competitively binding to the ATP-binding pocket of the PLK1 protein .
Transport and Distribution
This compound can be taken either orally or via intravenous infusion. Once circulating in the blood stream, it is distributed throughout the body, crosses the cell membrane, and enters the nucleus of cells where it binds to its target, PLK1 .
Subcellular Localization
The catalytic activity and subcellular localization of PLK1, the target of this compound, are tightly regulated during cell cycle progression . The enzyme is located at centrosomes and kinetochores during early mitosis, and a fraction translocates to the midzone/midbody late in mitosis .
Méthodes De Préparation
La préparation de Volasertib implique plusieurs voies de synthèse et conditions de réaction. Une méthode comprend la substitution nucléophile d'un intermédiaire 2-amino-7-éthyl-7,8-dihydro-5-méthyl-8-isopropyl-(7R)-6(5H)-ptéridinone avec un intermédiaire N-[trans-4-[4-(cyclopropylméthyl)-1-pipérazinyl]cyclohexyl]-4-halo-3-méthoxybenzamide . Ce processus est caractérisé par sa simplicité, ses conditions douces et ses effets secondaires minimes, ce qui le rend adapté à la production industrielle .
Analyse Des Réactions Chimiques
Volasertib subit différents types de réactions chimiques, notamment la substitution nucléophile. Les réactifs couramment utilisés dans ces réactions comprennent le chlorure de cyclopropane carbonyle, le borohydrure de sodium et l'éther éthylique de trifluorure de bore . Les principaux produits formés à partir de ces réactions sont des intermédiaires qui sont ensuite traités pour produire this compound .
Applications de la recherche scientifique
Il a montré une efficacité clinique dans une gamme de tumeurs malignes, les résultats les plus prometteurs étant observés chez les patients atteints de leucémie aiguë myéloïde (LAM) . This compound a été utilisé dans des essais étudiant le traitement de la leucémie, des néoplasmes, des syndromes myélodysplasiques et d'autres affections associées . Il est actuellement en phase III de développement comme traitement potentiel pour les patients atteints de LAM qui ne sont pas éligibles à une thérapie d'induction de rémission intensive .
Mécanisme d'action
This compound exerce ses effets en se liant de manière compétitive à la poche de liaison à l'ATP de la protéine PLK1 . Les protéines PLK1 se trouvent dans les noyaux de toutes les cellules en division et contrôlent plusieurs étapes du cycle cellulaire et de la division cellulaire . En inhibant PLK1, this compound empêche ses rôles dans le cycle cellulaire et la division cellulaire, conduisant à l'arrêt cellulaire et à la mort cellulaire programmée . Ce mécanisme d'action fait de this compound un inhibiteur puissant et sélectif de la kinase du cycle cellulaire .
Comparaison Avec Des Composés Similaires
Volasertib est comparé à d'autres inhibiteurs de PLK1, tels que BI 2536 . Alors que les deux composés ciblent la même protéine, this compound a montré une activité plus prometteuse dans diverses lignées cellulaires cancéreuses et modèles xénogreffe . D'autres composés similaires comprennent les inhibiteurs de PLK2 et PLK3, qui jouent également un rôle dans la régulation du cycle cellulaire . La capacité unique de this compound à induire l'arrêt mitotique et l'apoptose en ciblant PLK1 le distingue des autres inhibiteurs .
Activité Biologique
Volasertib (BI 6727) is a selective inhibitor of Polo-like kinase 1 (PLK1), a crucial protein involved in cell cycle regulation and mitosis. Its biological activity has been extensively studied, revealing significant potential in cancer therapy, particularly in various hematological malignancies and solid tumors. This article summarizes the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
This compound exerts its antitumor effects primarily through the following mechanisms:
- Cell Cycle Arrest : this compound induces cell cycle arrest at the G2/M phase. This is critical as it prevents cancer cells from progressing through mitosis, leading to increased apoptosis.
- Induction of Apoptosis : The compound promotes apoptosis in cancer cells, which is evidenced by increased levels of cleaved PARP and activation of apoptotic pathways.
- Reactive Oxygen Species (ROS) Generation : this compound enhances intracellular ROS levels, contributing to oxidative stress that can lead to cell death in cancer cells .
In Vitro Studies
A series of in vitro studies have demonstrated the effectiveness of this compound across various cancer cell lines:
- Hepatocellular Carcinoma (HCC) : In HCC cell lines (BEL7402, HepG2, SMMC7721, SK-Hep1), this compound showed dose-dependent growth inhibition with IC50 values ranging from 0.006 μM to 7.025 μM. The BEL7402 line was particularly sensitive .
Cell Line | IC50 (μM) |
---|---|
BEL7402 | 0.006 |
HepG2 | 2.854 |
SMMC7721 | 3.970 |
SK-Hep1 | 7.025 |
- Cervical Cancer : this compound effectively inhibited growth and induced apoptosis in cervical cancer cells by reducing the expression of PLK1 substrates like survivin and wee1, highlighting its role in targeting multiple pathways .
Clinical Trials
This compound has been evaluated in several clinical trials, particularly for patients with acute myeloid leukemia (AML) and other malignancies:
- Phase 3 Trial in AML : A randomized trial involving older patients with AML not eligible for intensive chemotherapy showed that this compound combined with low-dose cytarabine resulted in an objective response rate (ORR) of 25.2%, compared to 16.8% for the placebo group .
- Combination Therapy : In a phase I trial combining this compound with cisplatin or carboplatin for advanced solid tumors, this combination demonstrated a manageable safety profile and promising efficacy .
Case Studies
- Acute Myeloid Leukemia : In a cohort study involving patients receiving this compound with low-dose cytarabine, notable improvements in overall survival were observed, supporting its use as an adjunctive therapy .
- Solid Tumors : Patients treated with this compound alongside traditional chemotherapy agents showed enhanced tumor response rates and reduced progression-free survival times compared to historical controls .
Propriétés
IUPAC Name |
N-[4-[4-(cyclopropylmethyl)piperazin-1-yl]cyclohexyl]-4-[[(7R)-7-ethyl-5-methyl-6-oxo-8-propan-2-yl-7H-pteridin-2-yl]amino]-3-methoxybenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H50N8O3/c1-6-28-33(44)39(4)29-20-35-34(38-31(29)42(28)22(2)3)37-27-14-9-24(19-30(27)45-5)32(43)36-25-10-12-26(13-11-25)41-17-15-40(16-18-41)21-23-7-8-23/h9,14,19-20,22-23,25-26,28H,6-8,10-13,15-18,21H2,1-5H3,(H,36,43)(H,35,37,38)/t25?,26?,28-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXNJFOWDRLKDSF-XKHVUIRMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C(=O)N(C2=CN=C(N=C2N1C(C)C)NC3=C(C=C(C=C3)C(=O)NC4CCC(CC4)N5CCN(CC5)CC6CC6)OC)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H]1C(=O)N(C2=CN=C(N=C2N1C(C)C)NC3=C(C=C(C=C3)C(=O)NC4CCC(CC4)N5CCN(CC5)CC6CC6)OC)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H50N8O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901025694, DTXSID801099395 | |
Record name | Volasertib | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901025694 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-[cis-4-[4-(Cyclopropylmethyl)-1-piperazinyl]cyclohexyl]-4-[[(7R)-7-ethyl-5,6,7,8-tetrahydro-5-methyl-8-(1-methylethyl)-6-oxo-2-pteridinyl]amino]-3-methoxybenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801099395 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
618.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
755038-65-4, 755038-54-1 | |
Record name | Volasertib [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0755038654 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Volasertib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12062 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Volasertib | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901025694 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-[cis-4-[4-(Cyclopropylmethyl)-1-piperazinyl]cyclohexyl]-4-[[(7R)-7-ethyl-5,6,7,8-tetrahydro-5-methyl-8-(1-methylethyl)-6-oxo-2-pteridinyl]amino]-3-methoxybenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801099395 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-[Trans-4[4-(Cyclopropylmethyl)-1-piperazinyl]cyclohexyl]-4-[[(7R)-7-Ethyl-5,6,7,8-Tetrahydro-5-Methyl-8-(1-Methylethyl)-6-Oxo-2-Pteridinyl]Amino]-3-Methoxy-Benzamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | VOLASERTIB | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6EM57086EA | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.